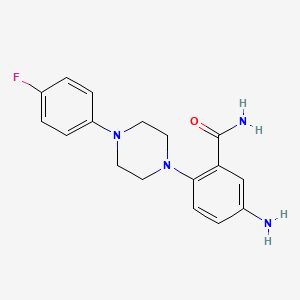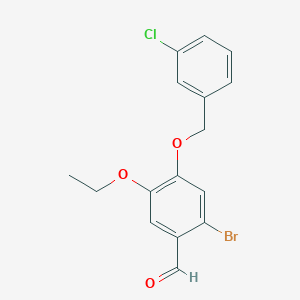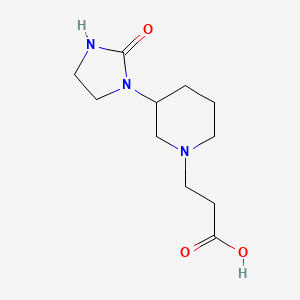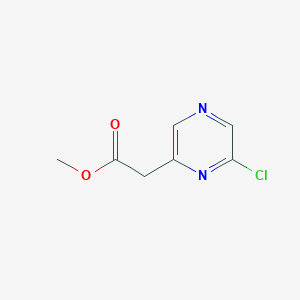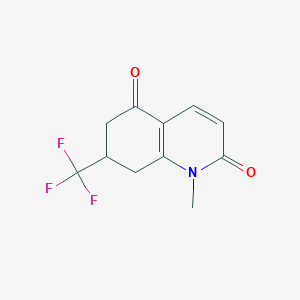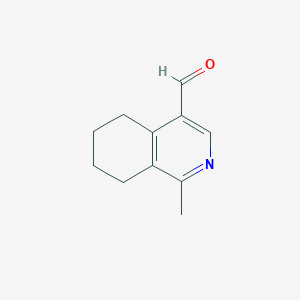![molecular formula C7H5Cl2N3 B13016719 4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13016719.png)
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with chlorinating agents under controlled conditions to introduce the chlorine atoms at the desired positions.
Multistep Synthesis: This approach includes multiple steps, starting from simple precursors like pyrrole, followed by chlorination and cyclization reactions to form the final compound.
Transition Metal Mediated Synthesis: Utilizing transition metals as catalysts, this method facilitates the formation of the pyrrolo[2,1-f][1,2,4]triazine core through various coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. Continuous flow processes have been developed to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes several types of chemical reactions:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: The formation of additional rings through cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Chlorinating Agents: Used for introducing chlorine atoms.
Transition Metal Catalysts: Facilitate coupling and cyclization reactions.
Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives, which can have different functional groups and properties .
Scientific Research Applications
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
4-Chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: These compounds share the same core structure but differ in their substituents.
Chlorinated Heterocycles: Compounds with similar chlorine substitutions but different core structures.
Uniqueness
The unique combination of the pyrrolo[2,1-f][1,2,4]triazine core and chlorine substitutions gives this compound distinct chemical and biological properties .
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
4-chloro-2-(chloromethyl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5Cl2N3/c8-4-6-10-7(9)5-2-1-3-12(5)11-6/h1-3H,4H2 |
InChI Key |
FZNSDNMXFSYYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-fluoropyrazolo[1,5-a]pyrimidine](/img/structure/B13016638.png)

![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13016645.png)
![2-(Methylthio)imidazo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13016656.png)
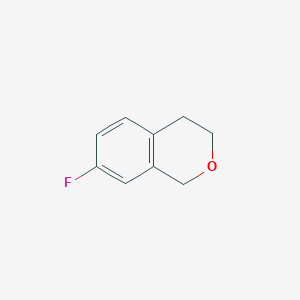
![(1R,6S,7S)-7-(trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane](/img/structure/B13016668.png)
![7-Bromo-2-chloropyrido[3,2-d]pyrimidin-4-amine](/img/structure/B13016669.png)
